D-Dopachrome

Übersicht

Beschreibung

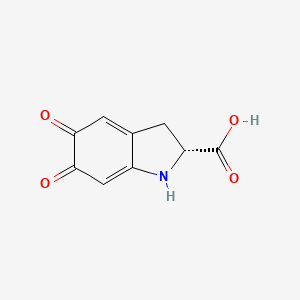

D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a D-dopachrome(1-). It is an enantiomer of a L-dopachrome.

Wissenschaftliche Forschungsanwendungen

1. Neurological Studies and Brain Function

D-Dopachrome tautomerase has been identified in the brain, particularly in the mouse brain, showing widespread expression. It is present throughout the brain parenchyma, with a significant expression in a large fraction of heterogeneous interneurons. This suggests a potential involvement of D-Dopachrome tautomerase activity in mature brain function, possibly indicating a link between innate immunity and tautomerization of D-Dopachrome in mammalian species (Honigman et al., 2012).

2. Involvement in Cell Proliferation and Cancer

D-Dopachrome tautomerase has been observed to influence cell proliferation, migration, and invasion in various types of cancer. For instance, its knockdown in certain cancer cells, like cervical cancer cells, led to a significant reduction in these activities, suggesting its potential as a therapeutic target for such diseases. The enzyme was found to be high in cervical cancer, correlating with lymph node metastasis. The knockdown of D-Dopachrome tautomerase, individually or in combination with other factors, inhibited proliferation, migration, and invasion in cancer cells, indicating its significant role in cancer pathogenesis (Wang, Wei, & Zhang, 2017).

3. Role in Pigmentation and Melanogenesis

D-Dopachrome tautomerase is crucial in melanogenesis, influencing the proportion of specific monomers incorporated into eumelanin. Studies have demonstrated that mutations in this enzyme can affect the synthesis of eumelanin/pheomelanin, without affecting the intracellular trafficking of the mutant protein. This signifies its role in determining the pathway preferred for pigment biosynthesis, potentially impacting conditions related to pigmentation (Costin et al., 2005).

4. Protective Functions against Oxidative Stress

D-Dopachrome tautomerase is involved in skin photoprotection against ultraviolet radiation. Its inactivation results in elevated levels of reactive oxygen species and increased numbers of sunburn cells and apoptotic cells. This indicates its protective role against oxidative stress, making it a vital enzyme for maintaining skin health and potentially mitigating damage from ultraviolet radiation (Jiang et al., 2010).

Eigenschaften

CAS-Nummer |

203000-17-3 |

|---|---|

Produktname |

D-Dopachrome |

Molekularformel |

C9H7NO4 |

Molekulargewicht |

193.16 g/mol |

IUPAC-Name |

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1 |

InChI-Schlüssel |

VJNCICVKUHKIIV-ZCFIWIBFSA-N |

Isomerische SMILES |

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |

SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

Kanonische SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)

![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)

![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)

![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)